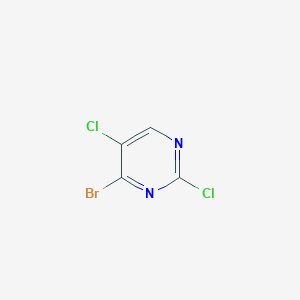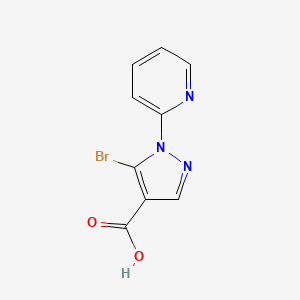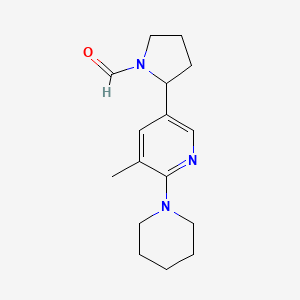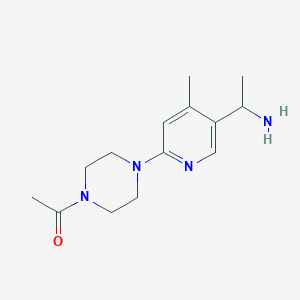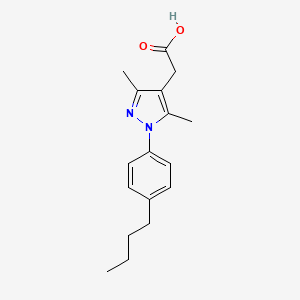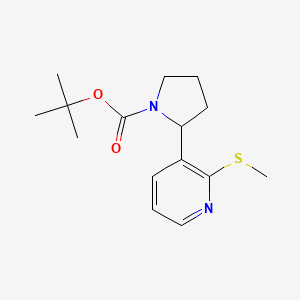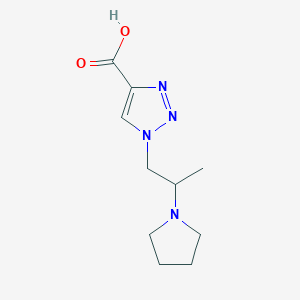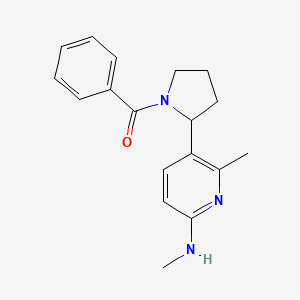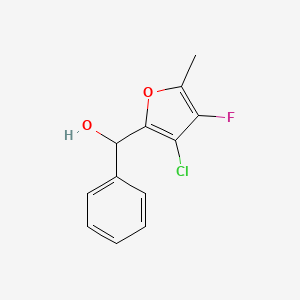
(3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cloro-4-fluoro-5-metilfurano-2-il)(fenil)metanol es un compuesto orgánico con la fórmula molecular C12H10ClFO2. Este compuesto presenta un anillo de furano sustituido con cloro, flúor y un grupo metil, junto con una parte de fenilmetanol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3-Cloro-4-fluoro-5-metilfurano-2-il)(fenil)metanol típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye los siguientes pasos:
Formación del anillo de furano: Partiendo de un precursor adecuado, se construye el anillo de furano con los sustituyentes deseados (cloro, flúor y grupos metil) utilizando reacciones de sustitución electrofílica aromática.
Introducción del grupo fenilmetanol: Este paso implica la reacción del furano sustituido con alcohol bencílico en condiciones ácidas o básicas para formar el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento de catalizadores y monitoreo automatizado de reacciones para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(3-Cloro-4-fluoro-5-metilfurano-2-il)(fenil)metanol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El compuesto se puede reducir para formar el alcohol o alcano correspondiente.
Sustitución: Los átomos de cloro y flúor se pueden sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOMe) o el terc-butóxido de potasio (KOtBu) se pueden utilizar para reacciones de sustitución.
Productos principales
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes o alcanos.
Sustitución: Formación de nuevos derivados sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
(3-Cloro-4-fluoro-5-metilfurano-2-il)(fenil)metanol tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Explorado por su posible uso en el desarrollo de fármacos debido a sus características estructurales únicas.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (3-Cloro-4-fluoro-5-metilfurano-2-il)(fenil)metanol depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. Las vías exactas involucradas pueden variar, pero generalmente incluyen la unión a sitios activos o la alteración de la conformación de las proteínas diana.
Comparación Con Compuestos Similares
Compuestos similares
- (3-Cloro-4-fluoro-5-metilfurano-2-il)metanol
- (3-Cloro-4-fluoro-5-metilfurano-2-il)(4-metilfenil)metanol
- (3-Cloro-4-fluoro-5-metilfurano-2-il)(fenil)etanol
Singularidad
(3-Cloro-4-fluoro-5-metilfurano-2-il)(fenil)metanol es único debido a la combinación específica de sustituyentes en el anillo de furano y la presencia de la parte de fenilmetanol. Esta estructura única confiere propiedades químicas y físicas distintas, lo que la hace valiosa para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C12H10ClFO2 |
|---|---|
Peso molecular |
240.66 g/mol |
Nombre IUPAC |
(3-chloro-4-fluoro-5-methylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H10ClFO2/c1-7-10(14)9(13)12(16-7)11(15)8-5-3-2-4-6-8/h2-6,11,15H,1H3 |
Clave InChI |
NCUFXAKFECVUSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(O1)C(C2=CC=CC=C2)O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


